molecular formula C13H24N2O2 B15053487 tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate

tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate

Cat. No.: B15053487
M. Wt: 240.34 g/mol
InChI Key: ZLIAFMBGHSQFEC-UHFFFAOYSA-N
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Description

tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2 It is a derivative of cyclopentapyridine and is characterized by the presence of an amino group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with an amine and a tert-butyl esterifying agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and a tert-butyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 6-amino-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-5-9-7-10(14)8-11(9)15/h9-11H,4-8,14H2,1-3H3

InChI Key

ZLIAFMBGHSQFEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CC(C2)N

Origin of Product

United States

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